molecular formula C10H17NOS B040973 2'-Methyl-4-azaspiro[bicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane] CAS No. 124620-88-8

2'-Methyl-4-azaspiro[bicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane]

Cat. No.: B040973
CAS No.: 124620-88-8
M. Wt: 199.32 g/mol
InChI Key: WUTYZMFRCNBCHQ-UHFFFAOYSA-N
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Description

Cevimeline is a synthetic analog of the natural alkaloid muscarine. It is primarily used in the treatment of dry mouth (xerostomia) and Sjögren’s syndrome. Cevimeline acts as a muscarinic agonist, specifically targeting the M1 and M3 receptors, which play a crucial role in stimulating salivary secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cevimeline involves the preparation of 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine. One method includes the preparation of the epoxide of 3-methylenequiniclidine, which is then reacted with hydrogen sulfide to produce 3-hydroxy-3-mercaptomethylquiniclidine. This intermediate is then condensed with acetaldehyde in the presence of a Lewis acid, such as boron trifluoride etherate, to yield cevimeline .

Industrial Production Methods

An industrially acceptable process for the preparation of cevimeline involves the use of a mixture of cis and trans isomers. The mixture is salified with a chiral acid and then recrystallized to obtain a salt of cis-cevimeline. The cis-cevimeline is then freed with an alkali .

Chemical Reactions Analysis

Types of Reactions

Cevimeline undergoes various chemical reactions, including:

    Oxidation: Cevimeline can be oxidized to form sulfoxides.

    Reduction: Reduction reactions can convert cevimeline to its corresponding alcohols.

    Substitution: Cevimeline can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Conditions often involve the use of nucleophiles like amines or halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cevimeline has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study muscarinic receptor agonists.

    Biology: Investigated for its effects on salivary gland function and secretion.

    Medicine: Primarily used to treat xerostomia and Sjögren’s syndrome.

    Industry: Used in the development of drugs targeting muscarinic receptors.

Mechanism of Action

Cevimeline acts as a cholinergic agonist, binding to and activating the muscarinic M1 and M3 receptors. The M1 receptors are common in secretory glands, and their activation results in increased secretion from these glands. The M3 receptors are found on smooth muscles and in many glands, leading to smooth muscle contraction and increased glandular secretions .

Comparison with Similar Compounds

Similar Compounds

    Pilocarpine: Another muscarinic agonist used to treat dry mouth.

    Bethanechol: A muscarinic parasympathomimetic with a longer-lasting effect.

Uniqueness

Cevimeline is unique in its specific agonistic effect on M1 and M3 receptors, making it particularly effective in stimulating salivary secretion. It has a longer duration of action compared to pilocarpine and fewer side effects .

Properties

IUPAC Name

2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTYZMFRCNBCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274384
Record name 2-Methylspiro[1,3-oxathiolane-5,3′-1-azabicyclo[2.2.2]octane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 4.1X10+4 mg/L at 25 °C /Estimated/
Record name CEVIMELINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Cevimeline hydrochloride, a quinuclidine derivative of acetycholine, is a cholinergic agonist that bind to muscarinic receptors. In sufficient dosages, muscarinic agonists may cause increased exocrine (eg sweat, salivary) gland secretion and increased GI and urinary tract smooth muscle tone. Cevimeline exhibits a higher affinity for muscarinic receptors on lacrimal and salivary gland epithelium than for those on cardiac tissues. Cevimeline is structurally unrelated to other currently available drugs but is pharmacologically similar to pilocarpine, another oral cholinergic agonist that exerts predominantly muscarinic action. Both drug stimulate residual salivary gland tissues that are still functioning despite damage.
Record name CEVIMELINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

124620-88-8, 107233-08-9
Record name 2′-Methylspiro[1-azabicyclo[2.2.2]octane-3,5′-[1,3]oxathiolane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124620-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylspiro[1,3-oxathiolane-5,3′-1-azabicyclo[2.2.2]octane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEVIMELINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Molecular weight: 244.79; white to off-white crystalline powder; melting point range: 201-203 °C; freely soluble in alcohol and chloroform; very soluble in water; virtually insoluble in ether; pH 4.6-5.6 for a 1% aqueous solution /Cevimeline hydrochloride/
Record name CEVIMELINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Methyl-4-azaspiro[bicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane]
Reactant of Route 2
2'-Methyl-4-azaspiro[bicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane]
Reactant of Route 3
2'-Methyl-4-azaspiro[bicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane]
Reactant of Route 4
2'-Methyl-4-azaspiro[bicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane]
Reactant of Route 5
2'-Methyl-4-azaspiro[bicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane]
Reactant of Route 6
2'-Methyl-4-azaspiro[bicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane]

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